![molecular formula C13H18F3N3O B2736681 N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide CAS No. 882672-14-2](/img/structure/B2736681.png)

N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

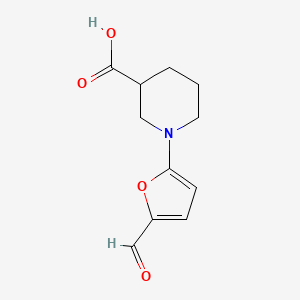

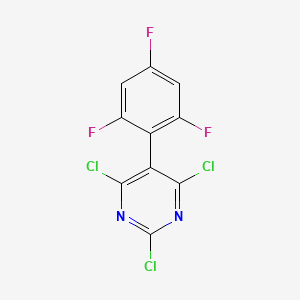

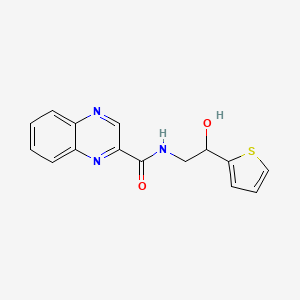

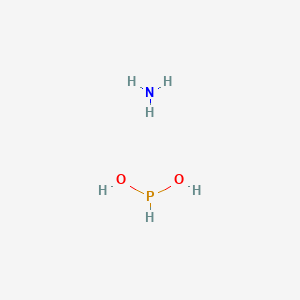

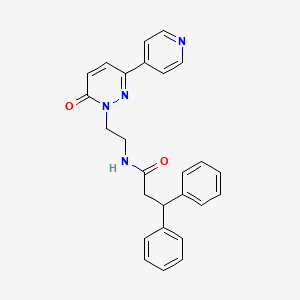

“N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), which is an amide derived from acetic acid. The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative, followed by various functional group interconversions and substitutions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino groups might participate in acid-base reactions, the acetamide group could undergo hydrolysis, and the trifluoromethyl group could be involved in various organofluorine reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like amides and amines would likely make it soluble in polar solvents. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Fluorinated Compounds

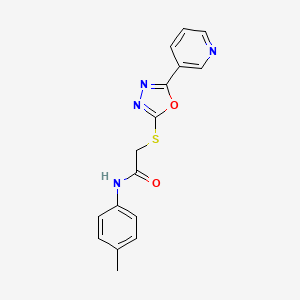

N-halogeno compounds like Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] are synthesized for use as electrophilic fluorinating agents. These compounds, including derivatives of N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide, can fluorinate various organic substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

Versatile Intermediates in Organic Synthesis

N-Acyl-3,3-difluoro-2-oxoindoles, derived from reactions involving compounds like this compound, are used to produce a variety of products, including 2-(2-amidoacyl)-2,2-difluoroacetic acids and difluorothiosemicarbazide derivatives (Boechat et al., 2008).

Chemoselective Acetylation in Drug Synthesis

These compounds are used in chemoselective acetylation processes, crucial for synthesizing intermediates like N-(2-Hydroxyphenyl)acetamide, used in antimalarial drug synthesis (Magadum & Yadav, 2018).

Biological and Pharmacological Research

Crop Plant Protection

Certain derivatives, like Mefluidide (a similar compound), have been explored for protecting chilling-sensitive plants like cucumber and corn from chilling injury, demonstrating potential agricultural applications (Tseng & Li, 1984).

Cholinesterase Inhibition Studies

N-aryl derivatives of similar acetamide compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase and butyrylcholinesterase, important in neurological research (Riaz et al., 2020).

Anticonvulsant Activities

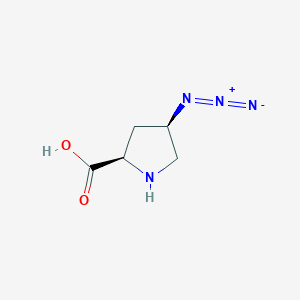

The structure and stereochemistry of compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, structurally related to this compound, are studied for their potential anticonvulsant activities (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Molecular and Crystal Structure Analysis

Crystal Structure Determination

Studies on the crystal structures of amide derivatives, including those similar to this compound, provide insights into the molecular interactions and structural orientation important in medicinal chemistry (Kalita & Baruah, 2010).

Anticancer Drug Synthesis and Docking Analysis

Research involving the synthesis and molecular docking analysis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide contributes to the development of new anticancer drugs (Sharma et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3O/c1-3-19(4-2)8-12(20)18-11-6-5-9(7-10(11)17)13(14,15)16/h5-7H,3-4,8,17H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGLEIFYPMSWPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile](/img/structure/B2736599.png)

![5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736600.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2736602.png)

![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)

![1-(3-chlorophenyl)-4-(2-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2736612.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)acrylamide](/img/structure/B2736613.png)

![1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2736616.png)